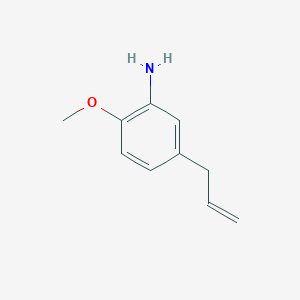

2-Methoxy-5-(prop-2-en-1-yl)aniline

Beschreibung

Eigenschaften

CAS-Nummer |

90617-48-4 |

|---|---|

Molekularformel |

C10H13NO |

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

2-methoxy-5-prop-2-enylaniline |

InChI |

InChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4,11H2,2H3 |

InChI-Schlüssel |

XTSJQKBGIFNHCC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC=C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of 2-Methoxyaniline with Allylating Agents

The most common synthetic route to 2-Methoxy-5-(prop-2-en-1-yl)aniline involves the selective allylation of 2-methoxyaniline. This is typically achieved by reacting 2-methoxyaniline with an allyl halide, such as allyl bromide, under basic conditions.

-

- Base: Potassium carbonate (K₂CO₃) or similar mild bases

- Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF)

- Temperature: Reflux or elevated temperatures to facilitate alkylation

- Time: Several hours until completion

Mechanism:

The nucleophilic amino group on 2-methoxyaniline attacks the electrophilic carbon of the allyl bromide, displacing bromide and forming the allyl-substituted aniline.Purification:

Post-reaction purification is typically done by recrystallization or column chromatography to isolate the pure 2-Methoxy-5-(prop-2-en-1-yl)aniline.

Alternative Synthetic Strategies via Diazotization and Coupling

A diazotization-coupling protocol can be employed for synthesizing structurally related derivatives, which may be adapted for this compound:

-

- Diazotization of a substituted aniline (e.g., 2-methoxy-5-methylaniline) at low temperatures (0–5°C) using sodium nitrite and acid.

- Coupling with naphthol derivatives under alkaline conditions (e.g., sodium carbonate solution) to form azo compounds.

-

- Control of pH and temperature is critical for yield and selectivity.

- Post-reaction work-up involves salted-out precipitation and purification by centrifugation or recrystallization.

While this method is more common for azo dye synthesis, it provides insight into functional group transformations relevant to this compound.

Industrial Scale and Continuous Flow Methods

Industrial production often utilizes the alkylation method but optimized for scale and efficiency:

- Continuous flow reactors enhance reaction control, heat transfer, and safety.

- Optimized reaction parameters such as stoichiometry, temperature, and solvent choice improve yield and reduce by-products.

- Purification methods include distillation and recrystallization to achieve high purity suitable for pharmaceutical use.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Alkylation of 2-methoxyaniline | 2-Methoxyaniline | Allyl bromide, K₂CO₃ | Reflux in acetone or DMF | Moderate to High | Simple, direct | Possible over-alkylation, requires purification |

| Diazotization-Coupling | 2-Methoxy-5-methylaniline | NaNO₂, acid, naphthol, Na₂CO₃ | 0–5°C, alkaline medium | Variable | Enables azo derivatives | Multi-step, less direct for target compound |

| Wittig and Functional Group Transformations | o-Aminoacetophenone | Methyl triphenylphosphonium bromide, NaH, benzoyl chloride | Room temp to 60°C, inert atmosphere | 56–99 (multi-step) | High specificity | Multi-step, longer synthesis |

| Industrial Continuous Flow Alkylation | 2-Methoxyaniline | Allyl bromide, base | Controlled flow, optimized temp | High | Scalable, efficient | Requires specialized equipment |

Research Findings and Analytical Notes

Spectroscopic Characterization: UV-Vis and NMR spectroscopy are essential to confirm substitution patterns and purity. Methoxy groups cause characteristic chemical shifts in ^1H NMR, and the allyl group shows distinctive olefinic proton signals.

Crystallographic Analysis: Single-crystal X-ray diffraction can resolve molecular structure, confirming substitution positions and molecular conformation. Crystals grown by slow solvent evaporation (e.g., ethanol) yield high-resolution data.

Reactivity: The allyl group in 2-Methoxy-5-(prop-2-en-1-yl)aniline allows further functionalization such as oxidation to quinones or electrophilic substitution on the aromatic ring, expanding synthetic utility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(prop-2-en-1-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The substituents on the aniline ring significantly alter electronic and steric properties. Below is a comparative analysis of key analogs:

Key Observations :

Physical Properties

Notes:

- Propenyl derivatives are expected to have lower melting points than sulfonyl analogs due to reduced crystallinity.

- Pyridinyl-substituted anilines exhibit higher boiling points due to intermolecular hydrogen bonding .

Biologische Aktivität

2-Methoxy-5-(prop-2-en-1-yl)aniline, also known as an allyl-substituted aniline derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to synthesize available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-5-(prop-2-en-1-yl)aniline can be represented as follows:

This compound features a methoxy group (-OCH₃) and an allyl group (-CH=CH₂) attached to the aniline structure, which enhances its reactivity and biological activity.

1. Anticancer Properties

Research indicates that compounds with similar structures to 2-Methoxy-5-(prop-2-en-1-yl)aniline exhibit significant anticancer activities. For instance, studies have shown that aniline derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on various cancer cell lines. A specific study demonstrated that derivatives with similar substituents displayed IC₅₀ values in the low nanomolar range against cancer cell lines such as HeLa and A549, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Similar Compounds

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2-Anilino Triazolopyrimidines | HeLa | 0.75 |

| 2-Methoxy-5-(prop-2-en-1-yl)aniline | A549 | <1 |

| CA-4 | MDA-MB-231 | 0.43 |

2. Anti-inflammatory Effects

Compounds containing methoxy groups have been reported to exhibit anti-inflammatory properties. The presence of the methoxy group is believed to enhance the compound's ability to modulate inflammatory pathways by acting on specific molecular targets . This activity is crucial in developing therapeutic agents for conditions characterized by chronic inflammation.

The mechanism of action for 2-Methoxy-5-(prop-2-en-1-yl)aniline is thought to involve the inhibition of key enzymes and receptors involved in cell proliferation and inflammation. Similar compounds have been shown to interact with tubulin, disrupting its polymerization process, which is vital for cancer cell division . Additionally, the compound may modulate signaling pathways associated with inflammation through its interaction with various molecular targets.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-Methoxy-5-(prop-2-en-1-yl)aniline and its analogs in treating cancers associated with mutated forms of the epidermal growth factor receptor (EGFR). For example, compounds that inhibit EGFR mutations have shown promise in clinical applications for non-small cell lung cancer .

Case Study: Inhibition of EGFR Mutations

A study focused on a series of substituted anilines demonstrated that certain derivatives could effectively inhibit mutated forms of EGFR in vitro. These findings suggest that 2-Methoxy-5-(prop-2-en-1-yl)aniline may possess similar properties, warranting further investigation into its efficacy against specific cancer types.

Q & A

Q. How to design analogs for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer : Substituent variation (e.g., -CF₃, -NO₂) at the 5-position modulates electron density. Parallel synthesis using robotic liquid handlers generates libraries. Biological assays (e.g., enzyme inhibition) paired with QSAR models (MOE or Schrödinger) identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.